molecular formula C29H30N2O6S B12030101 Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609793-28-4

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12030101
CAS No.: 609793-28-4
M. Wt: 534.6 g/mol
InChI Key: SMTVYKQYISDMIV-ZNTNEXAZSA-N
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Description

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.

    Introduction of the Butoxybenzoyl Group: This step involves the acylation of the pyrrole ring using 4-butoxybenzoyl chloride in the presence of a base.

    Formation of the Thiazole Ring: This can be done by reacting the intermediate with a thioamide under cyclization conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Nitration with HNO3/H2SO4 or halogenation with Br2/FeBr3.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

CAS No.

609793-28-4

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-5-7-16-37-21-14-12-20(13-15-21)24(32)22-23(19-10-8-17(3)9-11-19)31(27(34)25(22)33)29-30-18(4)26(38-29)28(35)36-6-2/h8-15,23,32H,5-7,16H2,1-4H3/b24-22+

InChI Key

SMTVYKQYISDMIV-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)O

Origin of Product

United States

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